molecular formula C27H19ClF3N3O B11285314 6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11285314
M. Wt: 493.9 g/mol
InChI Key: WUCAQZUYOIYZHE-UHFFFAOYSA-N
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Description

The compound 6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic molecule characterized by its unique structural features, including a pyrazolo[3,4-b]pyridine core, a trifluoromethyl group, and a chlorobenzyl ether moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Chlorobenzyl Ether Moiety: This step involves the reaction of the pyrazolo[3,4-b]pyridine intermediate with 4-chlorobenzyl alcohol in the presence of a suitable base and a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group.

    6-{4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of a chlorobenzyl group.

Properties

Molecular Formula

C27H19ClF3N3O

Molecular Weight

493.9 g/mol

IUPAC Name

6-[4-[(4-chlorophenyl)methoxy]phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C27H19ClF3N3O/c1-17-25-23(27(29,30)31)15-24(32-26(25)34(33-17)21-5-3-2-4-6-21)19-9-13-22(14-10-19)35-16-18-7-11-20(28)12-8-18/h2-15H,16H2,1H3

InChI Key

WUCAQZUYOIYZHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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